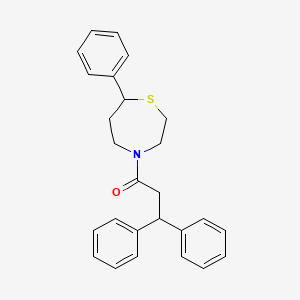

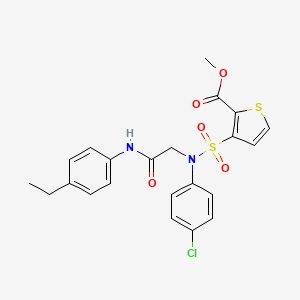

![molecular formula C18H16N2O3S B2647492 N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-phenyloxalamide CAS No. 2034594-47-1](/img/structure/B2647492.png)

N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-phenyloxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzothiophene derivatives are a class of heteroaromatic compounds that have been the subject of much research due to their diverse biological and pharmacological properties . They have been used in the development of new drug candidates and have shown potential as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant drugs .

Synthesis Analysis

Benzothiophene derivatives can be synthesized using various methods. For example, a novel probe was synthesized by a classical Schiff-base reaction between 1-benzothiophene-3-carbaldehyde and tetraethylenepentamine as diamine .Molecular Structure Analysis

The structure of benzothiophene derivatives can be confirmed using various techniques such as melting point determination, elemental analysis, ESI-MS spectrometry, and IR and 13C-NMR and 1H-NMR spectroscopy .Chemical Reactions Analysis

Benzothiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are remarkably effective compounds both with respect to their biological and physiological functions.Physical And Chemical Properties Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Wissenschaftliche Forschungsanwendungen

Anticancer Activity Research on sulfur-containing heterocyclic analogs, including compounds similar to N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-phenyloxalamide, has shown potential in anticancer applications. Specifically, hydroxyl-containing benzo[b]thiophene analogs demonstrate selectivity towards laryngeal cancer cells, indicating their potential in anticancer therapy. These compounds enhance antioxidant enzyme activity, reduce ROS production, and induce apoptosis by increasing the BAX/BCL-2 ratio and activating the caspase cascade. This mechanism suggests a promising avenue for chemotherapy, especially when combined with other drugs to enhance effectiveness and minimize healthy cell damage (Haridevamuthu et al., 2023).

Antidepressant Potential The synthesis and evaluation of thiophene-containing compounds have demonstrated significant antidepressant activity. Derivatives synthesized for this purpose reduced immobility time in both forced swimming and tail suspension tests, indicating their potential as antidepressant medications. This area of research underscores the therapeutic potential of thiophene-based compounds in treating depressive disorders, highlighting a promising pathway for new antidepressant drug development (Mathew, Suresh, & Anbazhagan, 2014).

Cognitive Enhancement and Neuroprotection Studies on cognitive enhancing agents have revealed that certain thiophene derivatives exhibit notable antiamnestic (AA) and antihypoxic (AH) activities. These activities were assessed through their capacity to reverse electroconvulsion-induced amnesia and protect against hypoxia in mice. Such findings point to the potential use of thiophene derivatives as cognitive enhancers and neuroprotective agents, offering a new approach to treating conditions associated with cognitive decline and neuronal injury (Ono et al., 1995).

Photovoltaic Applications In the field of renewable energy, thiophene-containing copolymers have been explored for their utility in improving photovoltaic performance. By increasing the conjugation of the acceptor unit in such polymers, researchers have achieved enhanced open-circuit voltage, short-circuit current density, and fill factor in solar cells. This improvement directly translates to higher power conversion efficiency, showcasing the potential of thiophene derivatives in advancing solar energy technology (Hu et al., 2014).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-phenyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c21-15(14-11-24-16-9-5-4-8-13(14)16)10-19-17(22)18(23)20-12-6-2-1-3-7-12/h1-9,11,15,21H,10H2,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNDCYFMSBNTEFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CSC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide](/img/structure/B2647409.png)

![3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)propanamide](/img/structure/B2647411.png)

![N-(3-bromophenyl)-3-[(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]butanamide](/img/structure/B2647414.png)

![N-[4-[[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2647416.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2647418.png)

![[2-Methoxy-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B2647419.png)

![N-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2647420.png)

![Methyl 3-bromo-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoate](/img/structure/B2647427.png)

![2-[(4-Bromophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile](/img/structure/B2647428.png)